molecular formula C11H7Cl2FN2O B8548279 5-Chloro-4-(2-chloropyridin-4-yloxy)-2-fluorobenzenamine

5-Chloro-4-(2-chloropyridin-4-yloxy)-2-fluorobenzenamine

Cat. No.: B8548279
M. Wt: 273.09 g/mol
InChI Key: YMDFQJJGBOCVDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-4-(2-chloropyridin-4-yloxy)-2-fluorobenzenamine is a useful research compound. Its molecular formula is C11H7Cl2FN2O and its molecular weight is 273.09 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H7Cl2FN2O

Molecular Weight

273.09 g/mol

IUPAC Name

5-chloro-4-(2-chloropyridin-4-yl)oxy-2-fluoroaniline

InChI

InChI=1S/C11H7Cl2FN2O/c12-7-4-9(15)8(14)5-10(7)17-6-1-2-16-11(13)3-6/h1-5H,15H2

InChI Key

YMDFQJJGBOCVDT-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1OC2=C(C=C(C(=C2)F)N)Cl)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-Chloro-4-(2-chloro-5-fluoro-4-nitrophenoxy)pyridine (1.306 g, 4.31 mmol) was dissolved in THF (108 ml) and MeOH (108 ml). Ammonium chloride (2.305 g, 43.1 mmol) was then added, followed by zinc dust (2.82 g, 43.1 mmol). The reaction mixture was stirred for 1 hour at RT. The solids were filtered over Celite® and the solution was concentrated under reduced pressure to yield 5-chloro-4-(2-chloropyridin-4-yloxy)-2-fluorobenzenamine as a brown solid which was used without purification assuming a 100% yield. MS (ESI) m/z: 273.0 (M+H+).
Quantity
1.306 g
Type
reactant
Reaction Step One
Name
Quantity
108 mL
Type
solvent
Reaction Step One
Quantity
2.305 g
Type
reactant
Reaction Step Two
Name
Quantity
108 mL
Type
solvent
Reaction Step Three
Name
Quantity
2.82 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution of 4-amino-2-chloro-5-fluorophenol (6.0 g, 37 mmol), 2,4-dichloro-pyridine (5.3 g, 37 mmol) and K2CO3 (5.2 g, 37 mmol) in DMSO (100 mL) was heated at 80° C. under nitrogen overnight. The mixture was cooled to RT, poured into water (300 mL), and extracted with EtOAc (3×200 mL). The combined organics were washed with brine (3×100 mL), dried over Na2SO4, and concentrated in vacuo. The residue was purified by silica gel chromatography (EtOAc/petroleum ether) to give 5-chloro-4-(2-chloro-pyridin-4-yloxy)-2-fluoro-phenylamine as a white solid (3.0 g, 32% yield). 1H NMR (300 MHz, DMSO-d6): δ 8.33 (d, J=5.7 Hz, 1 H), 7.34-7.31 (m, 1 H), 7.01-6.82 (m, 3 H), 5.63 (br s, 2 H).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
5.3 g
Type
reactant
Reaction Step One
Name
Quantity
5.2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixture of 2-chloro-4-(2-chloro-5-fluoro-4-nitrophenoxy)pyridine (1.306 g, 4.31 mmol) and NH4Cl (2.305 g, 43.1 mmol) in THF (108 mL) and MeOH (108 mL) was treated with zinc dust (2.82 g, 43.1 mmol) and stirred at RT for 1 h. The solids were removed via filtration through diatomaceous earth and the filtrate concentrated under reduced pressure to afford 5-chloro-4-((2-chloropyridin-4-yl)oxy)-2-fluoroaniline (100% yield assumed) as a brown solid which was used without purification. MS (ESI) m/z: 273.0 (M+H+).
Quantity
1.306 g
Type
reactant
Reaction Step One
Name
Quantity
2.305 g
Type
reactant
Reaction Step One
Name
Quantity
108 mL
Type
solvent
Reaction Step One
Name
Quantity
108 mL
Type
solvent
Reaction Step One
Name
Quantity
2.82 g
Type
catalyst
Reaction Step Two

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